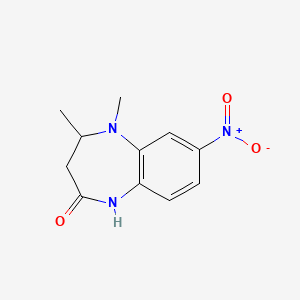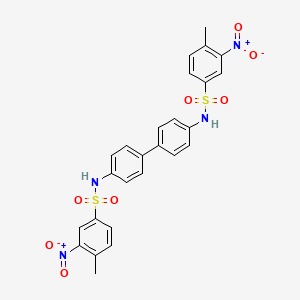![molecular formula C29H36BrN3O3 B14949035 ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B14949035.png)
ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities . This compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical method for constructing indole rings . The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions.
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
These reactions often require specific conditions, such as solvents, temperature control, and catalysts, to proceed efficiently.
Aplicaciones Científicas De Investigación
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: This compound may be explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE involves its interaction with molecular targets in biological systems. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The presence of the piperazine moiety may enhance its binding affinity to certain receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
LSD (Lysergic acid diethylamide): A well-known psychoactive compound with an indole structure.
Strychnine: A natural alkaloid with an indole moiety, known for its toxic properties.
The uniqueness of ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C29H36BrN3O3 |
|---|---|
Peso molecular |
554.5 g/mol |
Nombre IUPAC |
ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[[4-(2-methylphenyl)piperazin-1-yl]methyl]indole-3-carboxylate |
InChI |
InChI=1S/C29H36BrN3O3/c1-3-36-29(35)28-22-17-27(34)23(30)18-25(22)33(21-10-5-4-6-11-21)26(28)19-31-13-15-32(16-14-31)24-12-8-7-9-20(24)2/h7-9,12,17-18,21,34H,3-6,10-11,13-16,19H2,1-2H3 |
Clave InChI |
IQZYXXFIRGIQBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3CCCCC3)CN4CCN(CC4)C5=CC=CC=C5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14948957.png)
![diethyl 2-[(chloroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B14948964.png)

![3-[5-[(E)-(diphenylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14948981.png)
![(4Z)-2-(4-chloro-3-nitrophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14948989.png)
![(3,4-Dimethoxyphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14948990.png)

![4,6-dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine](/img/structure/B14948999.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3,5-dibromo-2-hydroxybenzohydrazide](/img/structure/B14949004.png)
![1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949005.png)

![N-[(5-benzyl-1,3,4-thiadiazol-2-yl)carbamothioyl]-4-bromobenzamide](/img/structure/B14949013.png)


